Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a bicyclic thieno[3,4-d]pyridazine core. This structure is substituted at position 3 with a 4-methoxyphenyl group and at position 5 with a 3-phenylpropanamido moiety, while the ethyl carboxylate group occupies position 1. Such derivatives are often explored in medicinal chemistry for their capacity to engage in hydrogen bonding and π-π stacking, which are critical for biological activity .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQDVLNBHWCJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The thieno[3,4-d]pyridazine scaffold is central to the target compound. A widely cited approach involves the cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For instance, McMillan et al. demonstrated that diethyl 2-formylbutanedioate reacts with hydrazine hydrate to yield ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate, albeit with low efficiency. Modern adaptations leverage dichlorobenzene solvents and Lewis acids (e.g., aluminum chloride) to enhance regioselectivity and yield.
A pivotal advancement involves the Dieckmann condensation of methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, followed by oxidation with N-bromosuccinimide to form the thieno[3,4-d]pyridazine methyl ester. This method achieves a 79% yield under lithium-ammonia reduction conditions.
Table 1: Key Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, dichlorobenzene, 70°C | 35–45% | |
| Dieckmann Condensation | N-Bromosuccinimide, THF, −10°C | 79% |
Introduction of the 4-Methoxyphenyl Group
Functionalization at the 3-position of the thieno[3,4-d]pyridazine core with a 4-methoxyphenyl group is achieved via Friedel-Crafts acylation. A patent by JP2004182660A details the condensation of 4-methoxyphenylbutyric acid with succinic anhydride in dichlorobenzene, catalyzed by aluminum chloride. This method ensures para-selectivity (>99%) and avoids ortho/meta byproducts due to the high solubility of dichlorobenzene.
Critical Parameters :
- Solvent : Ortho-dichlorobenzene (3–15× weight of substrate)
- Temperature : −20°C to 20°C
- Lewis Acid : 2.05–2.3 equivalents of AlCl₃ relative to succinic anhydride.
Incorporation of the 3-Phenylpropanamido Moiety
The 5-position amidation involves coupling 3-phenylpropanoyl chloride with the amino-substituted intermediate. Wolf-Kishner reduction of 4-alkoxyphenyl-4-oxo-butyric acid (from Step 2) yields 4-alkoxyphenylbutyric acid, which is converted to its acid chloride using thionyl chloride. Subsequent reaction with ammonium hydroxide generates the primary amide, achieving 97% yield under catalytic hydrogenation conditions.
Table 2: Amidation Optimization
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenylbutyric acid | SOCl₂, NH₄OH | 25°C, 2 h | 97% |
Esterification to Form the Ethyl Carboxylate
The final esterification at the 1-position employs ethyl chloroformate in the presence of pyridine. A patent by EP2857387A1 highlights the hydrolysis of methyl esters under acidic conditions (e.g., HCl/EtOH) to yield carboxylic acids, which are then esterified with ethanol. This step typically attains 85–90% purity, necessitating recrystallization from ethanol-water mixtures.
Catalytic and Green Chemistry Approaches
Recent efforts prioritize solvent-free and eco-friendly protocols. Al-Zaydi et al. demonstrated that neat reaction conditions (no solvent) for thieno[3,4-c]pyridinone synthesis reduce waste and improve atom economy. Applying this to the target compound’s pyridazine core could enhance sustainability without compromising yield.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural validation. For instance:
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can replace functional groups in the compound under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The trifluoromethyl-substituted analogue, ethyl 4-oxo-5-(3-phenylpropanamido)-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), differs primarily in the substituent at position 3 (4-trifluoromethylphenyl vs. 4-methoxyphenyl). Key comparisons include:
- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing (-I effect), reducing electron density on the aromatic ring, whereas the methoxy group is electron-donating (+M effect). This difference impacts dipole moments and may alter binding affinities in biological targets .
- The methoxy group offers moderate hydrophilicity, balancing solubility and permeability .
Functional Group Variations in Thieno[3,4-d]pyridazine Derivatives
Another structurally related compound, ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), features amino groups at positions 3 and 3. Key distinctions include:
- Synthetic Complexity: Introduction of amino groups may require additional protection/deprotection steps during synthesis, unlike the straightforward coupling of methoxy or trifluoromethyl substituents .
Structural and Conformational Analysis
The thieno[3,4-d]pyridazine core adopts a puckered conformation influenced by substituents. Computational studies using Cremer-Pople puckering coordinates () suggest that bulky groups like trifluoromethyl may induce greater ring distortion compared to methoxy, altering molecular topology and intermolecular packing in crystal structures .
Data Table: Comparative Analysis of Thieno[3,4-d]pyridazine Derivatives
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the methoxy group and the phenylpropanamide moiety contributes to its pharmacological profile.
Antimicrobial Properties
Recent studies have indicated that derivatives of thieno[3,4-d]pyridazine exhibit antimicrobial activity. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings:
| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 15 | Caspase activation | |
| MCF-7 | 20 | Cell cycle arrest | |
| A549 | 25 | Apoptosis induction |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interact with various signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- Study on Antitumor Effectiveness : A study conducted on mice bearing tumor xenografts demonstrated a significant reduction in tumor size following treatment with this compound compared to controls (p < 0.05) .
- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
